Acryloyl-CoA

Description

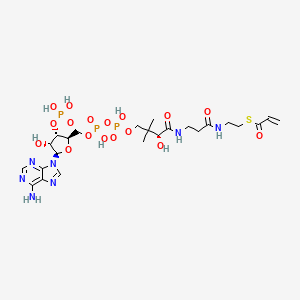

Structure

2D Structure

Properties

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] prop-2-enethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38N7O17P3S/c1-4-15(33)52-8-7-26-14(32)5-6-27-22(36)19(35)24(2,3)10-45-51(42,43)48-50(40,41)44-9-13-18(47-49(37,38)39)17(34)23(46-13)31-12-30-16-20(25)28-11-29-21(16)31/h4,11-13,17-19,23,34-35H,1,5-10H2,2-3H3,(H,26,32)(H,27,36)(H,40,41)(H,42,43)(H2,25,28,29)(H2,37,38,39)/t13-,17-,18-,19+,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POODSGUMUCVRTR-IEXPHMLFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38N7O17P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

821.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Acrylyl-CoA | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002307 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5776-58-9 | |

| Record name | Acryloyl-CoA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5776-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acryloyl-coenzyme A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005776589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACRYLOYL-COA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PV7BP6Q8B6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Acrylyl-CoA | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002307 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Central Role of Acryloyl-CoA in the 3-Hydroxypropionate/4-Hydroxybutyrate Cycle: A Technical Guide

For Immediate Release

Freiburg, Germany – December 19, 2025 – Acryloyl-CoA has been identified as a critical intermediate in the 3-hydroxypropionate (B73278)/4-hydroxybutyrate (3-HP/4-HB) cycle, a key carbon fixation pathway in thermoacidophilic archaea. This technical guide provides an in-depth analysis of the function of this compound, including quantitative data on enzyme kinetics, detailed experimental protocols, and visual representations of the metabolic pathway. This document is intended for researchers, scientists, and drug development professionals working in the fields of microbiology, metabolic engineering, and biochemistry.

The 3-HP/4-HB cycle is one of the six known pathways for autotrophic carbon dioxide fixation and is particularly noted for its energy efficiency in extreme environments.[1] The cycle is responsible for the conversion of inorganic carbon into essential organic molecules for cellular growth and energy.[1] Within this intricate metabolic network, this compound serves as a pivotal molecule, linking the initial carboxylation and reduction steps to the subsequent formation of key intermediates.

This compound: A Key Intermediate in the 3-HP/4-HB Cycle

This compound is formed through the dehydration of 3-hydroxypropionyl-CoA, a reaction catalyzed by the enzyme 3-hydroxypropionyl-CoA dehydratase.[2] This enzymatic step is crucial for preparing the carbon skeleton for the subsequent reduction. Following its formation, this compound is then reduced to propionyl-CoA by the NADPH-dependent enzyme this compound reductase. This reduction is a vital step in the pathway that ultimately leads to the regeneration of acetyl-CoA and the net fixation of carbon dioxide. The sequence involving this compound is a key part of the conversion of 3-hydroxypropionate to propionyl-CoA.[3]

The enzymes responsible for the transformation of this compound are highly specific and play a significant role in the overall efficiency of the 3-HP/4-HB cycle. The archaeon Metallosphaera sedula is a model organism for studying this pathway, and much of the available kinetic data has been derived from studies of its enzymes.[2][4]

Quantitative Analysis of Key Enzymes

The following tables summarize the kinetic parameters for 3-hydroxypropionyl-CoA dehydratase and this compound reductase, the two enzymes directly involved in the metabolism of this compound in the 3-HP/4-HB cycle.

| Enzyme | Organism | Substrate | Km (µM) | Vmax (µmol min-1 mg-1) | Reference |

| 3-Hydroxypropionyl-CoA Dehydratase | Metallosphaera sedula | 3-Hydroxypropionyl-CoA | 109 ± 5 | 1.18 ± 0.02 | [5] |

| This compound Reductase | Metallosphaera sedula | This compound | 1.5 | Not Reported | [4] |

| This compound Reductase | Rhodobacter sphaeroides | This compound | 1.5 | Not Reported | [4] |

| This compound Reductase | Rhodobacter sphaeroides | NADPH | 28 | Not Reported | [4] |

Visualizing the Pathway

To better understand the flow of the 3-hydroxypropionate/4-hydroxybutyrate cycle and the central position of this compound, the following diagrams are provided.

Caption: The 3-Hydroxypropionate/4-Hydroxybutyrate Cycle.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of kinetic data. The following are protocols for key enzymes involved in this compound metabolism as described in the literature for Metallosphaera sedula.

Assay for 3-Hydroxypropionyl-CoA Dehydratase Activity

This assay is a coupled spectrophotometric assay.[6]

Reaction Mixture:

-

100 mM Tris-HCl buffer (pH 8.6) or 100 mM MES-NaOH (pH 6.0)

-

20 mM MgCl₂

-

3 mM ATP

-

0.1 mM CoA

-

0.5 mM NADPH

-

1 mM 3-hydroxypropionate

-

0.1 units of recombinant 3-hydroxypropionyl-CoA synthetase

-

0.2 units of recombinant this compound reductase

-

Purified 3-hydroxypropionyl-CoA dehydratase enzyme

Procedure:

-

The reaction is initiated by the addition of the purified 3-hydroxypropionyl-CoA dehydratase.

-

The formation of this compound by the dehydratase is followed by its NADPH-dependent reduction to propionyl-CoA by the addition of this compound reductase.

-

The decrease in absorbance at 365 nm due to NADPH oxidation is monitored at 65°C.

-

Kinetic parameters are determined by varying the concentration of 3-hydroxypropionyl-CoA (0.025 to 0.15 mM) while keeping other substrates saturated.[6]

Assay for this compound Reductase Activity

This assay measures the oxidation of NADPH spectrophotometrically.[7]

Reaction Mixture:

-

100 mM MOPS-KOH buffer (pH 7.0)

-

0.1 mM this compound

-

0.35 mM NADPH

-

Purified this compound reductase enzyme

Procedure:

-

The reaction is initiated by the addition of the enzyme.

-

The decrease in absorbance at 365 nm is monitored at 30°C.[7]

-

Kinetic parameters are determined by varying the concentrations of this compound and NADPH.[7]

For a coupled assay where this compound is synthesized in situ:[4]

Reaction Mixture:

-

100 mM MOPS-KOH (pH 7.0)

-

10 mM MgCl₂

-

3 mM ATP

-

0.1 mM CoA

-

20 mM acrylate

-

0.04 units of recombinant S. tokodaii 3-hydroxypropionyl-CoA synthetase

-

0.35 mM NADPH

-

Purified this compound reductase enzyme

Procedure:

-

The mixture is incubated for 3 minutes to allow for the synthesis of this compound.

-

The reaction is started by the addition of the this compound reductase.

-

The oxidation of NADPH is followed spectrophotometrically at 365 nm.

Experimental Workflow

The following diagram illustrates a general experimental workflow for the characterization of enzymes involved in the 3-HP/4-HB cycle.

References

- 1. Reaction Kinetic Analysis of the 3-Hydroxypropionate/4-Hydroxybutyrate CO2 Fixation Cycle in Extremely Thermoacidophilic Archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reaction kinetic analysis of the 3-hydroxypropionate/4-hydroxybutyrate CO2 fixation cycle in extremely thermoacidophilic archaea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Acrylyl-Coenzyme A Reductase, an Enzyme Involved in the Assimilation of 3-Hydroxypropionate by Rhodobacter sphaeroides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]

- 6. 3-Hydroxypropionyl-Coenzyme A Dehydratase and Acryloyl-Coenzyme A Reductase, Enzymes of the Autotrophic 3-Hydroxypropionate/4-Hydroxybutyrate Cycle in the Sulfolobales - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

The Architecture of Acryloyl-CoA Biosynthesis: A Technical Guide for Researchers

An In-depth Exploration of Archaeal and Bacterial Pathways for Drug Development Professionals, Scientists, and Researchers.

Introduction

Acryloyl-CoA is a pivotal, highly reactive intermediate in the metabolism of a diverse range of microorganisms. Its biosynthesis is integral to unique carbon fixation pathways in archaea and various fermentation processes in bacteria. Understanding the intricate enzymatic machinery responsible for the formation of this unsaturated thioester is paramount for advancements in metabolic engineering, biofuel production, and the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the core biosynthetic pathways of this compound in archaea and bacteria, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the involved biochemical networks.

This compound Biosynthesis in Archaea: The 3-Hydroxypropionate (B73278)/4-Hydroxybutyrate (3HP/4HB) Cycle

Certain thermoacidophilic archaea, most notably Metallosphaera sedula, utilize the 3-hydroxypropionate/4-hydroxybutyrate (3HP/4HB) cycle for autotrophic carbon fixation.[1][2][3] This pathway is distinguished by its thermostability and high catalytic efficiency.[2][4] The formation of this compound is a critical step within this cycle, catalyzed by the enzyme 3-hydroxypropionyl-CoA dehydratase.

The synthesis of this compound in this context begins with the activation of 3-hydroxypropionate to 3-hydroxypropionyl-CoA, followed by the dehydration reaction. The key enzymes involved are:

-

3-Hydroxypropionyl-CoA Synthetase (HPCS): This enzyme catalyzes the ATP-dependent formation of 3-hydroxypropionyl-CoA from 3-hydroxypropionate and Coenzyme A.[3][5]

-

3-Hydroxypropionyl-CoA Dehydratase (HPCD): A member of the enoyl-CoA hydratase family, HPCD catalyzes the elimination of a water molecule from 3-hydroxypropionyl-CoA to yield this compound.[5][6]

-

This compound Reductase (ACR): This enzyme subsequently reduces this compound to propionyl-CoA using NADPH as the electron donor.[5][6]

Signaling Pathway

Caption: this compound formation in the archaeal 3HP/4HB cycle.

Quantitative Data

| Enzyme | Organism | Substrate | Km (µM) | Vmax (µmol·min⁻¹·mg⁻¹) | Specific Activity (µmol·min⁻¹·mg⁻¹) | kcat (s⁻¹) | Reference |

| 3-Hydroxypropionyl-CoA Synthetase (HPCS) | Metallosphaera sedula | 3-Hydroxypropionate | 180 | 18 | - | - | [3][4] |

| ATP | 45 | - | - | - | [3] | ||

| 3-Hydroxypropionyl-CoA Dehydratase (HPCD) | Metallosphaera sedula | 3-Hydroxypropionyl-CoA | 1096 ± 5 | 1.186 ± 0.02 (U/mg) | 2.4 - 3.1 | - | [5][7] |

| This compound Reductase (ACR) | Metallosphaera sedula | This compound | ~3 | - | 18.7 | 13 | [5] |

| NADPH | 36 | - | - | - | [5] | ||

| This compound Reductase (AcuI) | Rhodobacter sphaeroides | This compound | 1.5 | - | - | 45-80 | [2] |

| NADPH | 28 | - | - | - | [2] |

This compound Biosynthesis in Bacteria

In the bacterial domain, this compound is a key intermediate in several metabolic pathways, most notably in the fermentation of lactate (B86563) to propionate, a process referred to as the "acrylate pathway". This pathway is prominent in anaerobic bacteria such as Megasphaera elsdenii and Clostridium propionicum.[8][9] Additionally, engineered pathways in bacteria like Escherichia coli for the production of acrylic acid from glycerol (B35011) also proceed via an this compound intermediate.

The Acrylate Pathway of Lactate Fermentation

This pathway involves the conversion of lactate to lactyl-CoA, which is then dehydrated to this compound. The key enzymes are:

-

Propionyl-CoA Transferase (PCT): This enzyme catalyzes the transfer of Coenzyme A from propionyl-CoA to lactate, forming lactyl-CoA.[9]

-

Lactyl-CoA Dehydratase (LCD): This enzyme catalyzes the dehydration of lactyl-CoA to this compound.[10][11]

-

This compound Reductase (ACR): Similar to the archaeal enzyme, this reductase catalyzes the reduction of this compound to propionyl-CoA. In some bacteria, this is an NADH-dependent enzyme.

Signaling Pathway

References

- 1. benchchem.com [benchchem.com]

- 2. Acrylyl-Coenzyme A Reductase, an Enzyme Involved in the Assimilation of 3-Hydroxypropionate by Rhodobacter sphaeroides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Reaction Kinetic Analysis of the 3-Hydroxypropionate/4-Hydroxybutyrate CO2 Fixation Cycle in Extremely Thermoacidophilic Archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Hydroxypropionyl-Coenzyme A Dehydratase and Acryloyl-Coenzyme A Reductase, Enzymes of the Autotrophic 3-Hydroxypropionate/4-Hydroxybutyrate Cycle in the Sulfolobales - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

- 8. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]

- 9. Lactate and Acrylate Metabolism by Megasphaera elsdenii under Batch and Steady-State Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lactoyl-CoA dehydratase - Wikipedia [en.wikipedia.org]

- 11. EC 4.2.1.54 [iubmb.qmul.ac.uk]

Acryloyl-CoA as a key intermediate in propionate metabolism.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Propionate (B1217596), a short-chain fatty acid, is a crucial metabolite in various biological systems, originating from the breakdown of odd-chain fatty acids, certain amino acids, and microbial fermentation. Its metabolism is vital for cellular energy and carbon homeostasis. While the methylmalonyl-CoA pathway is a well-established route for propionate catabolism in many organisms, including mammals, the acryloyl-CoA pathway represents an alternative and equally significant metabolic route, particularly in various microbial species. This technical guide provides a comprehensive overview of the role of this compound as a key intermediate in propionate metabolism. It delves into the enzymatic reactions, regulatory mechanisms, and comparative biochemistry of the pathway across different organisms. Furthermore, this guide presents quantitative data on enzyme kinetics and detailed experimental protocols for the study of this pathway, alongside diagrammatic representations of the metabolic and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, microbiology, and drug development, offering insights into potential therapeutic targets and biotechnological applications.

Introduction to Propionate Metabolism

Propionate metabolism is a central metabolic hub with implications for health and disease. In mammals, propionate is primarily derived from the gut microbiota and the catabolism of amino acids (valine, isoleucine, methionine, and threonine) and odd-chain fatty acids[1][2]. Dysregulation of propionate metabolism can lead to serious metabolic disorders, such as propionic acidemia[3][4]. Microorganisms exhibit a remarkable diversity in their pathways for both producing and catabolizing propionate[5].

Two major pathways for propionate catabolism have been extensively studied:

-

The Methylmalonyl-CoA Pathway: This is the primary pathway in vertebrates and some bacteria. It involves the carboxylation of propionyl-CoA to methylmalonyl-CoA, which is then converted to the TCA cycle intermediate, succinyl-CoA[2][5][6]. This pathway is dependent on biotin (B1667282) and vitamin B12[5][6].

-

The this compound Pathway: This pathway, also known as the acrylate (B77674) pathway, is prevalent in various anaerobic and facultative anaerobic bacteria, such as Clostridium propionicum and Megasphaera elsdenii[7][8]. It involves the direct reduction of this compound to propionyl-CoA.

This guide will focus on the intricacies of the this compound pathway, highlighting its key intermediate, this compound.

The this compound Pathway: A Detailed Overview

The this compound pathway provides a direct route for the interconversion of lactate (B86563) and propionate, with this compound serving as the central intermediate. This pathway is particularly important in microbial fermentation processes[7][8][9].

The core reactions of the pathway are as follows:

-

Lactate to Lactoyl-CoA: The pathway often starts with lactate, which is first activated to lactoyl-CoA. This activation can be catalyzed by a CoA transferase, such as propionyl-CoA:lactate CoA-transferase.

-

Lactoyl-CoA to this compound: Lactoyl-CoA is then dehydrated by the enzyme lactoyl-CoA dehydratase to form this compound[7][10].

-

This compound to Propionyl-CoA: The key reductive step is the conversion of this compound to propionyl-CoA, catalyzed by This compound reductase [7][11][12]. This reaction typically utilizes NADH or NADPH as the reducing equivalent[11][12][13].

Propionyl-CoA can then be converted to propionate or enter other metabolic pathways.

Diagram of the this compound Pathway

Caption: The this compound pathway for propionate metabolism.

Key Enzymes of the this compound Pathway

The efficiency and regulation of the this compound pathway are dictated by the kinetic properties of its key enzymes.

Lactoyl-CoA Dehydratase (EC 4.2.1.54)

This enzyme catalyzes the reversible dehydration of (R)-lactoyl-CoA to this compound[14]. It is a crucial enzyme in the fermentation of lactate to propionate in several anaerobic bacteria[7].

This compound Reductase (EC 1.3.1.84)

This compound reductase is the rate-limiting enzyme in the reductive branch of the pathway, catalyzing the conversion of this compound to propionyl-CoA. To date, three different classes of this enzyme have been identified, varying in their electron donor specificity (NADH or NADPH) and subunit composition[12].

-

NADPH-dependent this compound Reductases: Found in organisms like Rhodobacter sphaeroides, these enzymes are highly specific for NADPH and exhibit a very low Km for this compound[11][15][16].

-

NADH-dependent this compound Reductases: Characterized in Clostridium propionicum, this enzyme is a complex of propionyl-CoA dehydrogenase and an electron-transferring flavoprotein (ETF)[13].

Quantitative Data

Understanding the quantitative aspects of the this compound pathway is essential for metabolic modeling and engineering. The following tables summarize key kinetic parameters for enzymes in this pathway.

Table 1: Kinetic Parameters of this compound Reductases

| Organism | Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (µM-1s-1) | Electron Donor | Reference |

| Rhodobacter sphaeroides | AcuI | This compound | 1.5 | 8.6 | 5.7 | NADPH | [15] |

| Ruegeria pomeroyi | SPO_1914 | This compound | <3 | 45-80 | >15 | NADPH | [15][16] |

| Escherichia coli | YhdH | This compound | <3 | 45-80 | >15 | NADPH | [15][16] |

| Clostridium propionicum | This compound Reductase | This compound | 2 ± 1 | 4.5 | 2.25 | NADH | [17] |

Table 2: Kinetic Parameters of Propionyl-CoA Synthetase (PrpE) from Salmonella enterica

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (mM-1s-1) |

| Propionate | 190 | 312 | 1644 |

| ATP | 57 | - | - |

| CoA | 215 | - | - |

| Data from Horswill & Escalante-Semerena (2002)[12][18] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound pathway.

Protocol 1: Spectrophotometric Assay for this compound Reductase Activity

This assay measures the activity of this compound reductase by monitoring the oxidation of NAD(P)H spectrophotometrically.

Principle: The decrease in absorbance at 340 nm (for NADH) or 365 nm (for NADPH) is directly proportional to the rate of this compound reduction.

Materials:

-

Spectrophotometer capable of reading at 340 nm or 365 nm

-

Cuvettes (1 cm path length)

-

Reaction Buffer: 100 mM MOPS-KOH (pH 7.0)

-

100 mM MgCl₂

-

100 mM ATP

-

10 mM Coenzyme A (CoA)

-

1 M Acrylate solution

-

10 mM NAD(P)H

-

Purified 3-hydroxypropionyl-CoA synthetase (for in situ generation of this compound)

-

Purified this compound Reductase or cell-free extract

Procedure:

-

Prepare a reaction mixture (final volume 0.5 mL) in a cuvette containing:

-

100 mM MOPS-KOH (pH 7.0)

-

10 mM MgCl₂

-

3 mM ATP

-

0.1 mM CoA

-

20 mM Acrylate

-

0.35 mM NAD(P)H

-

Sufficient amount of 3-hydroxypropionyl-CoA synthetase (to ensure it is not rate-limiting)

-

-

Incubate the mixture at 30°C for 5 minutes to allow for the in situ synthesis of this compound.

-

Initiate the reaction by adding the purified this compound reductase or cell-free extract.

-

Immediately monitor the decrease in absorbance at 340 nm (for NADH) or 365 nm (for NADPH) for 5-10 minutes.

-

Calculate the enzyme activity using the molar extinction coefficient of NAD(P)H (ε₃₄₀ = 6,220 M⁻¹cm⁻¹; ε₃₆₅ = 3,400 M⁻¹cm⁻¹).

Diagram of this compound Reductase Assay Workflow

Caption: Workflow for the spectrophotometric assay of this compound Reductase.

Protocol 2: Quantification of Acyl-CoA Thioesters by LC-MS/MS

This protocol outlines a general method for the extraction and quantification of short-chain acyl-CoAs, including this compound and propionyl-CoA, from biological samples.

Principle: Acyl-CoAs are extracted from cells or tissues and then separated by liquid chromatography followed by detection and quantification using tandem mass spectrometry.

Materials:

-

LC-MS/MS system (e.g., Q-Exactive or Triple Quadrupole)

-

C18 reverse-phase HPLC column

-

Extraction Solvent: Acetonitrile/Methanol/Water (2:2:1, v/v/v)

-

Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water

-

Mobile Phase B: Acetonitrile

-

Internal standards (e.g., ¹³C-labeled acyl-CoAs)

-

Biological sample (cell culture, tissue homogenate)

Procedure:

-

Quenching and Extraction:

-

Rapidly quench metabolism by flash-freezing the biological sample in liquid nitrogen.

-

Add ice-cold extraction solvent to the frozen sample.

-

Homogenize or vortex vigorously.

-

Incubate on ice for 15 minutes.

-

Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

-

Collect the supernatant containing the acyl-CoAs.

-

-

LC-MS/MS Analysis:

-

Inject the extracted sample onto the C18 column.

-

Use a gradient of Mobile Phase A and B to separate the acyl-CoAs. A typical gradient might be: 5% B for 2 min, ramp to 95% B over 10 min, hold for 5 min, then re-equilibrate.

-

The mass spectrometer should be operated in positive ion mode.

-

Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to detect and quantify the specific acyl-CoAs based on their precursor and product ion masses.

-

-

Data Analysis:

-

Quantify the concentration of each acyl-CoA by comparing its peak area to that of the corresponding internal standard.

-

Diagram of Acyl-CoA Quantification Workflow

Caption: Workflow for the quantification of Acyl-CoA species by LC-MS/MS.

Protocol 3: ¹³C-Metabolic Flux Analysis (MFA) of Propionate Metabolism

This protocol provides a general framework for using stable isotope tracers to quantify the metabolic fluxes through the this compound and other related pathways.

Principle: Cells are cultured with a ¹³C-labeled substrate (e.g., [¹³C₃]-propionate or [¹³C₃]-lactate). The incorporation of ¹³C into downstream metabolites is measured by MS or NMR. This labeling information, combined with a stoichiometric model of metabolism, is used to calculate intracellular fluxes.

Materials:

-

Cell culture medium with ¹³C-labeled substrate

-

Cell culture system (e.g., flasks, bioreactor)

-

Metabolite extraction reagents (as in Protocol 2)

-

GC-MS or LC-MS/MS for measuring mass isotopomer distributions (MIDs)

-

MFA software (e.g., INCA, Metran)

Procedure:

-

Isotopic Labeling Experiment:

-

Culture cells in a medium containing the ¹³C-labeled tracer until isotopic steady state is reached.

-

Harvest cells and quench metabolism rapidly.

-

Extract intracellular metabolites.

-

-

MID Measurement:

-

Analyze the extracted metabolites by GC-MS or LC-MS/MS to determine the MIDs of key intermediates in propionate metabolism (e.g., lactate, propionate, succinate, amino acids).

-

-

Flux Calculation:

-

Input the measured MIDs and extracellular flux rates (e.g., substrate uptake, product secretion) into an MFA software package.

-

Use the software to estimate the intracellular metabolic fluxes that best fit the experimental data.

-

-

Statistical Analysis:

-

Perform statistical analysis to assess the goodness-of-fit and determine the confidence intervals of the estimated fluxes.

-

Relevance and Drug Development Opportunities

The this compound pathway and its enzymes represent potential targets for antimicrobial drug development, particularly against pathogenic bacteria that rely on this pathway for their metabolism. For instance, inhibiting this compound reductase could disrupt propionate metabolism and potentially lead to the accumulation of toxic intermediates.

Furthermore, understanding the interplay between the this compound and methylmalonyl-CoA pathways is crucial for developing therapies for metabolic disorders like propionic acidemia. Modulating the flux through these pathways could offer novel therapeutic strategies. Recent research has explored targeting bacterial propionate metabolism with small molecule inhibitors[3][17][19].

Conclusion

This compound is a pivotal intermediate in an important alternative pathway for propionate metabolism. The this compound pathway, with its distinct enzymatic machinery, offers a fascinating area of study with implications for microbial physiology, biotechnology, and medicine. The quantitative data and detailed experimental protocols provided in this guide are intended to empower researchers to further unravel the complexities of this metabolic route and to explore its potential for therapeutic and industrial applications. As our understanding of metabolic networks continues to grow, the significance of pathways like the this compound pathway in the broader context of cellular metabolism will undoubtedly become even more apparent.

References

- 1. P. aeruginosa Metabolome Database: Acrylyl-CoA (PAMDB000455) [pseudomonas.umaryland.edu]

- 2. 3-Hydroxypropionyl-Coenzyme A Synthetase from Metallosphaera sedula, an Enzyme Involved in Autotrophic CO2 Fixation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic perturbations mediated by propionyl-CoA accumulation in organs of mouse model of propionic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Propionyl-CoA Carboxylase – Supra-Regional Assay Service [sas-centre.org]

- 5. Using Multiple Tracers for 13C Metabolic Flux Analysis | Springer Nature Experiments [experiments.springernature.com]

- 6. Human Metabolome Database: Showing metabocard for Acrylyl-CoA (HMDB0002307) [hmdb.ca]

- 7. 13C tracer experiments and metabolite balancing for metabolic flux analysis: comparing two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Scholars@Duke publication: Metabolic flux analysis in hiPSC-CMs reveals insights into cardiac dysfunction in propionic acidemia. [scholars.duke.edu]

- 9. Item - Summary of kinetic parameters. - Public Library of Science - Figshare [plos.figshare.com]

- 10. benchchem.com [benchchem.com]

- 11. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]

- 14. ENZYME - 4.2.1.54 lactoyl-CoA dehydratase [enzyme.expasy.org]

- 15. Acrylyl-Coenzyme A Reductase, an Enzyme Involved in the Assimilation of 3-Hydroxypropionate by Rhodobacter sphaeroides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Acrylyl-coenzyme A reductase, an enzyme involved in the assimilation of 3-hydroxypropionate by Rhodobacter sphaeroides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Characterization of the propionyl-CoA synthetase (PrpE) enzyme of Salmonella enterica: residue Lys592 is required for propionyl-AMP synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

The Enzymatic Dehydration of 3-Hydroxypropionyl-CoA: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enzymatic conversion of 3-hydroxypropionyl-CoA (3-HP-CoA) to acryloyl-CoA is a critical step in several metabolic pathways, most notably the 3-hydroxypropionate (B73278)/4-hydroxybutyrate (3HP/4HB) cycle for autotrophic carbon fixation in certain archaea.[1][2][3] This dehydration reaction is catalyzed by the enzyme 3-hydroxypropionyl-CoA dehydratase (HPCD). Understanding the intricacies of this enzyme, including its kinetics, mechanism, and the experimental methodologies for its study, is paramount for applications in metabolic engineering, synthetic biology, and drug development. This guide provides an in-depth overview of the core aspects of this enzymatic conversion, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying processes.

The Enzyme: 3-Hydroxypropionyl-CoA Dehydratase (EC 4.2.1.116)

3-Hydroxypropionyl-CoA dehydratase is a member of the enoyl-CoA hydratase family.[1][2] It catalyzes the elimination of a water molecule from 3-hydroxypropionyl-CoA to form this compound.[1][2] This reaction introduces a carbon-carbon double bond, a key transformation in the metabolic pathway.

Metabolic Context: The 3-Hydroxypropionate/4-Hydroxybutyrate Cycle

The conversion of 3-HP-CoA to this compound is a key step in the 3-hydroxypropionate/4-hydroxybutyrate (3HP/4HB) cycle, an autotrophic CO2 fixation pathway found in various Crenarchaea, such as Metallosphaera sedula.[1][2][4] This cycle is notable for its thermostability and potential for rapid kinetics, making its enzymes, including HPCD, targets for biotechnological applications.[4] In this pathway, the formation of this compound is followed by its reduction to propionyl-CoA by this compound reductase.[1][2]

In some organisms, such as Chloroflexus aurantiacus, the three steps of converting 3-hydroxypropionate to propionyl-CoA are catalyzed by a large trifunctional enzyme, propionyl-CoA synthase.[1] However, in organisms like M. sedula, these reactions are catalyzed by three distinct enzymes.[1][2]

Enzyme promiscuity

Interestingly, in some Crenarchaeota and Thaumarchaeota, the 3-hydroxypropionyl-CoA dehydratase exhibits promiscuity and also functions as a crotonyl-CoA hydratase.[5] This dual functionality highlights the evolutionary adaptation of enzymes within metabolic pathways.[5]

Quantitative Data: Kinetic Parameters

The kinetic parameters of 3-hydroxypropionyl-CoA dehydratase have been characterized in several studies. The following tables summarize the key quantitative data for the enzyme from Metallosphaera sedula.

Table 1: Kinetic Parameters for 3-Hydroxypropionyl-CoA Dehydratase from M. sedula

| Substrate | Km (mM) | Vmax (μmol min-1 mg-1) | kcat/Km (s-1 mM-1) | Temperature (°C) | pH | Reference |

| 3-Hydroxypropionyl-CoA | 0.075 | 385 | 2,640 | 75 (extrapolated) | 7.5 (at 65°C) | [5] |

| (S)-3-Hydroxybutyryl-CoA | 0.075 | 34 | - | 40 | 7.7 | [6] |

Table 2: Substrate Specificity of Recombinant 3-Hydroxypropionyl-CoA Dehydratase from M. sedula

| Substrate | Relative Activity (%) |

| 3-Hydroxypropionyl-CoA | 100 |

| (S)-3-Hydroxybutyryl-CoA | ~100 |

| (R)-3-Hydroxybutyryl-CoA | No activity |

Data adapted from Teufel et al., 2009.[6]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the characterization of 3-hydroxypropionyl-CoA dehydratase.

Purification of Recombinant 3-Hydroxypropionyl-CoA Dehydratase from M. sedula

This protocol describes the purification of the heterologously expressed enzyme from E. coli.[1]

A. Preparation of Cell Extract:

-

Suspend frozen E. coli cells (expressing the dehydratase gene) in 10 mM Tris-HCl (pH 7.2) containing 5 mM DTE and 0.05 mg of DNase I.

-

Disrupt the cells by passing them twice through a chilled French pressure cell at 137 MPa.

-

Centrifuge the cell lysate at 100,000 x g for 1 hour to pellet cell debris.

-

Collect the supernatant containing the soluble recombinant protein.

B. Heat Precipitation and Affinity Chromatography:

-

Incubate the cell extract at a high temperature (e.g., 70-85°C) for a specific duration to precipitate heat-labile E. coli proteins.

-

Centrifuge to remove the precipitated proteins.

-

Apply the heat-treated supernatant to a Ni²⁺ affinity column (if the protein is His-tagged).

-

Wash the column with a suitable buffer to remove non-specifically bound proteins.

-

Elute the purified recombinant 3-hydroxypropionyl-CoA dehydratase using an imidazole (B134444) gradient.

Spectrophotometric Assay for 3-Hydroxypropionyl-CoA Dehydratase Activity

The activity of the dehydratase is typically measured in a coupled spectrophotometric assay.[1][7]

Reaction Principle:

-

3-Hydroxypropionyl-CoA synthetase converts 3-hydroxypropionate to 3-hydroxypropionyl-CoA in the presence of ATP and CoA.[1]

-

3-Hydroxypropionyl-CoA dehydratase (the enzyme of interest) converts 3-hydroxypropionyl-CoA to this compound.[1]

-

This compound reductase reduces this compound to propionyl-CoA, a reaction that consumes NADPH.[1]

The rate of NADPH oxidation, monitored by the decrease in absorbance at 365 nm, is directly proportional to the activity of the 3-hydroxypropionyl-CoA dehydratase, provided the auxiliary enzymes are in excess.

Assay Mixture Components:

-

100 mM Tris-HCl, pH 8.6 (or other suitable buffer)[1]

-

20 mM MgCl₂[1]

-

3 mM ATP[1]

-

0.1 mM CoA[1]

-

0.5 mM NADPH[1]

-

1 mM 3-hydroxypropionate[1]

-

0.1 units of recombinant 3-hydroxypropionyl-CoA synthetase[1]

-

0.2 units of recombinant this compound reductase[1]

Procedure:

-

Combine all components of the assay mixture except for the dehydratase sample in a cuvette.

-

Pre-incubate the mixture at the desired temperature (e.g., 65°C).

-

Initiate the reaction by adding the sample containing 3-hydroxypropionyl-CoA dehydratase.

-

Immediately monitor the decrease in absorbance at 365 nm using a spectrophotometer.

Determination of Kinetic Parameters

To determine the Km for 3-hydroxypropionyl-CoA, the concentration of 3-hydroxypropionate in the coupled assay is varied (e.g., 0.025 to 0.15 mM) while keeping the concentrations of all other substrates constant and saturating.[1] The initial reaction rates are then plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation to calculate Km and Vmax.

Conclusion

The enzymatic conversion of 3-hydroxypropionyl-CoA to this compound, catalyzed by 3-hydroxypropionyl-CoA dehydratase, is a well-characterized and vital reaction in specific metabolic contexts. The availability of detailed experimental protocols and kinetic data provides a solid foundation for researchers in metabolic engineering and drug development to explore the potential of this enzyme and its pathway. Further research into the structure-function relationship and the regulatory mechanisms of this enzyme could unveil new opportunities for biotechnological innovation.

References

- 1. 3-Hydroxypropionyl-Coenzyme A Dehydratase and Acryloyl-Coenzyme A Reductase, Enzymes of the Autotrophic 3-Hydroxypropionate/4-Hydroxybutyrate Cycle in the Sulfolobales - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-hydroxypropionyl-coenzyme A dehydratase and acryloyl-coenzyme A reductase, enzymes of the autotrophic 3-hydroxypropionate/4-hydroxybutyrate cycle in the Sulfolobales - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-hydroxypropionyl-CoA dehydratase - Wikipedia [en.wikipedia.org]

- 4. Reaction kinetic analysis of the 3-hydroxypropionate/4-hydroxybutyrate CO2 fixation cycle in extremely thermoacidophilic archaea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]

- 6. journals.asm.org [journals.asm.org]

- 7. Reaction Kinetic Analysis of the 3-Hydroxypropionate/4-Hydroxybutyrate CO2 Fixation Cycle in Extremely Thermoacidophilic Archaea - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Initial Characterization of Acryloyl-CoA Reductase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acryloyl-CoA reductase is a pivotal enzyme that catalyzes the reduction of this compound to propionyl-CoA. This reaction is a key step in various metabolic pathways, including the 3-hydroxypropionate (B73278) cycle for carbon fixation in some autotrophic organisms. The discovery and characterization of this enzyme have unveiled different classes of this compound reductases with distinct cofactor specificities and structural properties. This technical guide provides an in-depth overview of the initial discovery, characterization, kinetic properties, and experimental protocols associated with this compound reductase, serving as a comprehensive resource for researchers in metabolism and drug development.

Introduction

This compound reductase (EC 1.3.1.84 and EC 1.3.1.95) is an enzyme that facilitates the conversion of this compound to propionyl-CoA. To date, different classes of this enzyme have been identified, primarily distinguished by their dependency on either NADPH or NADH as the electron donor.[1][2] The initial characterization of these enzymes has been crucial for understanding their physiological roles in diverse organisms, from bacteria to archaea.

One of the well-characterized roles of this compound reductase is its involvement in the 3-hydroxypropionate bi-cycle, an autotrophic carbon dioxide assimilation pathway.[2] In this cycle, the enzyme is essential for the reductive conversion of this compound, which is formed from the dehydration of 3-hydroxypropionyl-CoA.[3] The product, propionyl-CoA, can then be further metabolized. Given the metabolic significance of this enzyme, it represents a potential target for metabolic engineering and therapeutic intervention.

Discovery and Initial Identification

The identification of this compound reductase activity was a result of studies on specific metabolic pathways in various microorganisms.

In Rhodobacter sphaeroides

In the anoxygenic phototroph Rhodobacter sphaeroides, the gene acuI (RSP_1434) was identified as being involved in the assimilation of 3-hydroxypropionate.[4] Initial studies speculated that acuI encoded an acrylyl-CoA reductase. Subsequent in vitro characterization of the purified recombinant AcuI protein confirmed this hypothesis.[4][5] It was demonstrated that AcuI catalyzes the NADPH-dependent reduction of acrylyl-CoA to propionyl-CoA.[4] Further investigations revealed that two other members of the medium-chain dehydrogenase/reductase (MDR) superfamily, SPO_1914 from Ruegeria pomeroyi and YhdH from Escherichia coli, also function as NADPH-dependent this compound reductases.[3][4]

In Clostridium propionicum

In contrast to the NADPH-dependent enzyme found in R. sphaeroides, the this compound reductase from Clostridium propionicum was characterized as an NADH-dependent enzyme complex.[6] This enzyme is involved in the fermentation of alanine.[3] The purified enzyme was found to be a large heterohexadecameric complex composed of a propionyl-CoA dehydrogenase and an electron-transferring flavoprotein (ETF).[6][7] This complex catalyzes the irreversible reduction of this compound to propionyl-CoA using NADH as the electron donor.[6]

Biochemical Characterization and Properties

The initial characterization of this compound reductases from different organisms revealed significant diversity in their structure, cofactor specificity, and kinetic properties.

Molecular Structure

-

NADPH-Dependent this compound Reductases: The enzymes from R. sphaeroides, R. pomeroyi, and E. coli are homodimeric proteins belonging to the MDR superfamily.[4]

-

NADH-Dependent this compound Reductase: The enzyme from C. propionicum is a much larger and more complex structure. It is a heterohexadecameric complex with a molecular mass of approximately 600 kDa, composed of propionyl-CoA dehydrogenase (α2 subunits) and electron-transferring flavoprotein (β and γ subunits) in a (α2βγ)4 arrangement.[6][7]

Cofactor and Substrate Specificity

A key distinguishing feature among this compound reductases is their preference for either NADPH or NADH.

-

The enzymes from the MDR superfamily, such as AcuI from R. sphaeroides, are highly specific for NADPH .[4] Their catalytic efficiency with NADPH is more than 10-fold higher than with NADH.[4]

-

The enzyme complex from C. propionicum is specific for NADH .[6]

Both classes of enzymes exhibit a very high affinity for their substrate, this compound, with extremely low Km values, typically less than 3 μM.[3][4] This high affinity is thought to be a mechanism to prevent the accumulation of the reactive and potentially toxic this compound intermediate.[3]

Quantitative Data Summary

The kinetic parameters of this compound reductases from various sources have been determined, providing valuable insights into their catalytic efficiency.

Table 1: Kinetic Parameters of NADPH-Dependent this compound Reductases [4]

| Enzyme Source | Substrate | Km (μM) | kcat (s-1) |

| Rhodobacter sphaeroides (AcuI) | This compound | < 3 | 45 |

| NADPH | 18 | ||

| Ruegeria pomeroyi (SPO_1914) | This compound | < 3 | 80 |

| NADPH | 33 | ||

| Escherichia coli (YhdH) | This compound | < 3 | 60 |

| NADPH | 25 |

Table 2: Kinetic Parameters of NADH-Dependent this compound Reductase from Clostridium propionicum [6]

| Substrate | Km (μM) | kcat (s-1) |

| This compound | 2 ± 1 | 4.5 |

| 3-Buten-2-one | 1800 | 29 |

| Propionyl-CoA | 50 | 2.0 |

| Butyryl-CoA | 100 | 3.5 |

Signaling Pathways and Experimental Workflows

Metabolic Pathway: 3-Hydroxypropionate Cycle

The following diagram illustrates the position of this compound reductase in the 3-hydroxypropionate cycle for CO2 fixation.

Experimental Workflow: Enzyme Characterization

This diagram outlines a typical workflow for the characterization of a newly identified this compound reductase.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound reductase.

Purification of Recombinant this compound Reductase (AcuI from R. sphaeroides)

This protocol is adapted from the methods used for the purification of His-tagged AcuI.[5]

-

Cell Lysis:

-

Harvest E. coli cells expressing the recombinant protein by centrifugation.

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT) containing protease inhibitors.

-

Lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation at high speed (e.g., 100,000 x g for 1 hour) to remove cell debris and membranes.

-

-

Affinity Chromatography:

-

Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.

-

Elute the His-tagged protein with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).

-

-

Buffer Exchange:

-

Exchange the buffer of the purified protein into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol) using dialysis or a desalting column.

-

Assess protein purity by SDS-PAGE.

-

This compound Reductase Enzyme Assay (Coupled Spectrophotometric Assay)

This protocol is based on the method described for AcuI from R. sphaeroides.[3]

-

Principle: The activity of this compound reductase is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+. As this compound is unstable, it is synthesized in situ from acrylate (B77674) and CoA using 3-hydroxypropionyl-CoA synthetase.

-

Reaction Mixture (0.5 mL):

-

100 mM MOPS-KOH buffer, pH 7.0

-

10 mM MgCl2

-

3 mM ATP

-

0.1 mM CoA

-

20 mM acrylate

-

0.04 units of recombinant 3-hydroxypropionyl-CoA synthetase

-

0.35 mM NADPH

-

-

Procedure:

-

Combine all reaction components except for the this compound reductase in a cuvette.

-

Incubate the mixture for 3 minutes at 30°C to allow for the in situ synthesis of this compound.

-

Initiate the reaction by adding the purified this compound reductase enzyme.

-

Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.

-

Calculate the enzyme activity based on the molar extinction coefficient of NADPH (6.22 mM-1 cm-1).

-

Product Identification by HPLC

This protocol allows for the confirmation of propionyl-CoA as the reaction product.[3][5]

-

Reaction Setup:

-

Prepare a scaled-up reaction mixture (e.g., 1.5 mL) as described in the enzyme assay protocol.

-

At different time points (e.g., 0, 1, 3, and 5 minutes) after the addition of this compound reductase, take an aliquot of the reaction mixture.

-

Stop the reaction by adding a small volume of acid (e.g., 25% HCl).

-

-

HPLC Analysis:

-

Centrifuge the quenched reaction samples to pellet any precipitated protein.

-

Analyze the supernatant by reverse-phase HPLC.

-

Use a suitable C18 column and a gradient of a mobile phase (e.g., a gradient of acetonitrile (B52724) in a phosphate (B84403) buffer).

-

Monitor the elution of CoA esters by absorbance at 260 nm.

-

Identify the product peak by comparing its retention time to that of an authentic propionyl-CoA standard.

-

Conclusion and Future Directions

The discovery and initial characterization of this compound reductase have provided fundamental knowledge about novel metabolic pathways and the enzymatic diversity that exists in nature. The identification of both NADPH- and NADH-dependent classes of this enzyme highlights the convergent evolution of solutions to a common metabolic challenge. For researchers in drug development, the essential role of this enzyme in certain organisms, particularly pathogens that may rely on unique metabolic pathways, could present opportunities for the development of selective inhibitors. Future research may focus on the detailed structural biology of these enzymes to elucidate the molecular basis for their substrate and cofactor specificities, which could aid in the rational design of such inhibitors. Furthermore, a deeper understanding of the regulation of this compound reductase activity in different organisms will be crucial for a complete picture of its physiological importance.

References

- 1. Acrylyl-CoA reductase (NADH) - Wikipedia [en.wikipedia.org]

- 2. Acrylyl-CoA reductase (NADPH) - Wikipedia [en.wikipedia.org]

- 3. Acrylyl-Coenzyme A Reductase, an Enzyme Involved in the Assimilation of 3-Hydroxypropionate by Rhodobacter sphaeroides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acrylyl-coenzyme A reductase, an enzyme involved in the assimilation of 3-hydroxypropionate by Rhodobacter sphaeroides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound reductase from Clostridium propionicum. An enzyme complex of propionyl-CoA dehydrogenase and electron-transferring flavoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Pivotal Role of Acryloyl-CoA in Microbial Carbon Fixation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the function of acryloyl-coenzyme A (acryloyl-CoA) in microbial carbon fixation pathways. This compound serves as a key intermediate in several novel autotrophic CO2 fixation cycles, representing alternative mechanisms to the well-known Calvin-Benson-Bassham cycle. Understanding these pathways and their constituent enzymes is crucial for advancements in metabolic engineering, synthetic biology, and the development of novel therapeutics targeting microbial metabolism. This document summarizes the core biochemical reactions, presents quantitative data on enzyme kinetics, details relevant experimental methodologies, and provides schematic diagrams of the key pathways.

This compound in the 3-Hydroxypropionate (B73278) Bi-Cycle

The 3-hydroxypropionate bi-cycle is a carbon fixation pathway observed in some photosynthetic bacteria, such as Chloroflexus aurantiacus.[1][2] This pathway is notable for its unique set of enzymatic reactions that ultimately lead to the net fixation of two molecules of CO2. In this cycle, this compound is a critical intermediate in the conversion of 3-hydroxypropionate to propionyl-CoA.[1][3]

In C. aurantiacus, this conversion is catalyzed by a large, trifunctional enzyme known as propionyl-CoA synthase.[3][4] This enzyme possesses three distinct catalytic domains that sequentially carry out the following reactions:

-

3-hydroxypropionyl-CoA synthetase activity: Activates 3-hydroxypropionate to 3-hydroxypropionyl-CoA.

-

3-hydroxypropionyl-CoA dehydratase activity: Dehydrates 3-hydroxypropionyl-CoA to form this compound.

-

This compound reductase activity: Reduces this compound to propionyl-CoA using NADPH as the electron donor.[3]

The formation of propionyl-CoA is a vital step, as it is subsequently carboxylated to (S)-methylmalonyl-CoA, a key intermediate in the cycle that is further metabolized to regenerate the initial CO2 acceptor, acetyl-CoA, and produce pyruvate (B1213749) as a net product of carbon fixation.[1][2]

The 3-Hydroxypropionate/4-Hydroxybutyrate Cycle and the Role of this compound

Another significant carbon fixation pathway involving this compound is the 3-hydroxypropionate/4-hydroxybutyrate cycle, which has been identified in some thermoacidophilic archaea, including members of the Sulfolobales like Metallosphaera sedula and Sulfolobus tokodaii.[3][4][5][6] This pathway shares some intermediates with the 3-hydroxypropionate bi-cycle but employs a different set of enzymes for the conversion of 3-hydroxypropionate.[3][4]

In these archaea, the conversion of 3-hydroxypropionate to propionyl-CoA is not catalyzed by a single trifunctional enzyme. Instead, three separate enzymes are responsible for this transformation:[4][6][7]

-

3-hydroxypropionyl-CoA synthetase: Activates 3-hydroxypropionate to its CoA ester.

-

3-hydroxypropionyl-CoA dehydratase: Catalyzes the elimination of water from 3-hydroxypropionyl-CoA to yield this compound.

-

This compound reductase (NADPH): An NADPH-dependent enzyme that reduces this compound to propionyl-CoA.[4][5][6]

The this compound reductase in these organisms is a distinct enzyme and a member of the zinc-containing alcohol dehydrogenase family.[6][7]

Alternative Reactions Involving this compound

Beyond its role as an intermediate that is reduced to propionyl-CoA, this compound can also undergo reductive carboxylation in some bacteria. The enzyme crotonyl-CoA carboxylase/reductase (Ccr), found in organisms like Rhodobacter sphaeroides, can utilize this compound as a substrate.[8] This enzyme catalyzes the NADPH-dependent reductive carboxylation of this compound to produce (2S)-methylmalonyl-CoA.[3][9] This reaction offers a more direct route to methylmalonyl-CoA compared to the sequential reduction and then carboxylation steps found in the canonical 3-hydroxypropionate cycles.[10][11]

Quantitative Data on Key Enzymes

The efficiency and kinetics of the enzymes involved in this compound metabolism are critical for the overall rate of carbon fixation. The following tables summarize the available quantitative data for key enzymes from various microorganisms.

Table 1: Kinetic Parameters of this compound Reductases

| Enzyme/Organism | Substrate | Km (μM) | kcat (s-1) | Reductant | Reference |

| AcuI from Rhodobacter sphaeroides | This compound | 1.5 | - | NADPH | [3] |

| AcuI from Rhodobacter sphaeroides | NADPH | 28 | - | - | [3] |

| This compound Reductase from Clostridium propionicum | This compound | 2 ± 1 | 4.5 | NADH | [12][13][14] |

| SPO_1914 from Ruegeria pomeroyi | This compound | <3 | 45-80 | NADPH | [15] |

| YhdH from Escherichia coli | This compound | <3 | 45-80 | NADPH | [15] |

| SPO_1914 from Ruegeria pomeroyi | NADPH | 18-33 | - | - | [15] |

| YhdH from Escherichia coli | NADPH | 18-33 | - | - | [15] |

Table 2: Substrate Specificity of Crotonyl-CoA Carboxylase/Reductase (Ccr)

| Enzyme/Organism | Substrate | Relative Activity (%) | Product | Reference |

| Ccr from Rhodobacter sphaeroides | This compound | 40 | Methylmalonyl-CoA | [8] |

Experimental Protocols

Detailed methodologies are essential for the accurate study of these pathways and their enzymes. Below are outlines of key experimental protocols.

Coupled Spectrophotometric Assay for this compound Reductase Activity

This method is used to determine the kinetic parameters of this compound reductase by monitoring the oxidation of NADPH or NADH at 340 nm.

Principle: The decrease in absorbance at 340 nm, corresponding to the oxidation of NAD(P)H, is directly proportional to the rate of this compound reduction.

Materials:

-

Purified recombinant this compound reductase

-

This compound solution

-

NADPH or NADH solution

-

Reaction buffer (e.g., 100 mM MOPS-K+, pH 7.8)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, a specific concentration of NAD(P)H, and the purified enzyme in a cuvette.

-

Initiate the reaction by adding a known concentration of this compound.

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NAD(P)H (6.22 mM-1 cm-1).

-

Repeat the assay with varying concentrations of this compound and NAD(P)H to determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation.

HPLC Analysis of this compound Reductive Carboxylation

This protocol is used to identify and quantify the products of the reductive carboxylation of this compound.

Principle: High-Performance Liquid Chromatography (HPLC) separates the components of a mixture based on their affinity for the stationary phase, allowing for the identification and quantification of the product, methylmalonyl-CoA.

Materials:

-

Purified crotonyl-CoA carboxylase/reductase (Ccr)

-

This compound solution

-

NADPH solution

-

Sodium bicarbonate (NaHCO3) solution

-

Reaction buffer

-

HPLC system with a suitable column (e.g., C18 reverse-phase)

-

Standards for this compound, propionyl-CoA, and methylmalonyl-CoA

Procedure:

-

Set up a reaction mixture containing the reaction buffer, NADPH, NaHCO3, and the purified Ccr enzyme.

-

Start the reaction by adding this compound.

-

Incubate the reaction for a specific time at the optimal temperature for the enzyme.

-

Stop the reaction by adding a quenching agent (e.g., an acid).

-

Centrifuge the mixture to pellet any precipitated protein.

-

Inject the supernatant into the HPLC system.

-

Analyze the resulting chromatogram by comparing the retention times of the peaks to those of the standards.

-

Quantify the amount of product formed by integrating the peak area and comparing it to a standard curve.

Signaling Pathways and Experimental Workflows

Visual representations of the biochemical pathways and experimental setups are provided below using the DOT language for clarity.

References

- 1. journals.asm.org [journals.asm.org]

- 2. 3-Hydroxypropionate bicycle - Wikipedia [en.wikipedia.org]

- 3. Acrylyl-Coenzyme A Reductase, an Enzyme Involved in the Assimilation of 3-Hydroxypropionate by Rhodobacter sphaeroides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Hydroxypropionyl-Coenzyme A Dehydratase and Acryloyl-Coenzyme A Reductase, Enzymes of the Autotrophic 3-Hydroxypropionate/4-Hydroxybutyrate Cycle in the Sulfolobales - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acrylyl-CoA reductase (NADPH) - Wikipedia [en.wikipedia.org]

- 6. 3-hydroxypropionyl-coenzyme A dehydratase and acryloyl-coenzyme A reductase, enzymes of the autotrophic 3-hydroxypropionate/4-hydroxybutyrate cycle in the Sulfolobales - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound reductase from Clostridium propionicum. An enzyme complex of propionyl-CoA dehydrogenase and electron-transferring flavoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Acrylyl-coenzyme A reductase, an enzyme involved in the assimilation of 3-hydroxypropionate by Rhodobacter sphaeroides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Crossroads of Acryloyl-CoA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acryloyl-CoA is a highly reactive thioester intermediate situated at the confluence of several key metabolic pathways. Its proper metabolism is crucial for cellular homeostasis, as its accumulation can lead to toxicity through Michael addition reactions with cellular nucleophiles. This technical guide provides a comprehensive exploration of the metabolic fate of this compound across different organisms, including bacteria, mammals, and yeast. It details the enzymatic pathways responsible for its generation and detoxification, presents quantitative data on key enzymes, outlines experimental protocols for its study, and visualizes the intricate metabolic networks involved. This document is intended to serve as a valuable resource for researchers investigating cellular metabolism, developing novel therapeutics, and exploring the broader implications of reactive metabolites in health and disease.

Metabolic Fate of this compound in Different Organisms

The metabolism of this compound varies significantly across the domains of life, reflecting the diverse metabolic strategies employed by different organisms to utilize or detoxify this reactive intermediate.

In Bacteria:

Bacteria, particularly those involved in the degradation of compounds like dimethylsulfoniopropionate (DMSP) and propionate, have evolved efficient pathways to process this compound.[1][2] Two primary enzymatic routes for this compound metabolism have been characterized in bacteria:

-

Hydration to 3-Hydroxypropionyl-CoA: Catalyzed by This compound hydratase (AcuH) , this reaction adds a water molecule across the double bond of this compound to form the less toxic 3-hydroxypropionyl-CoA (3-HP-CoA).[1] 3-HP-CoA can then be further metabolized, often feeding into central carbon metabolism. This pathway serves as a crucial detoxification mechanism.[1]

-

Reduction to Propionyl-CoA: This reaction is catalyzed by This compound reductase (AcuI) , an enzyme that utilizes NADH or NADPH as a reductant to convert this compound to propionyl-CoA.[3][4] Propionyl-CoA is a common metabolite that can be assimilated into various biosynthetic pathways, including the methylmalonyl-CoA pathway.[3]

dot

References

- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mammalian mitochondrial beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Acryloyl-CoA: A Critical Hub in Cellular Detoxification Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acryloyl-CoA, a highly reactive thioester, sits (B43327) at the crossroads of several metabolic and xenobiotic pathways. Its potent electrophilicity renders it a significant cellular toxin, capable of forming adducts with proteins and other macromolecules, thereby disrupting cellular function. Consequently, organisms have evolved sophisticated and efficient detoxification mechanisms to mitigate its harmful effects. This technical guide provides a comprehensive overview of the involvement of this compound in detoxification pathways, detailing its enzymatic neutralization, endogenous and xenobiotic origins, and the analytical methods for its study. A thorough understanding of these pathways is critical for researchers in metabolic diseases, toxicology, and for professionals in drug development, where the formation of reactive metabolites is a key concern.

Introduction: The Double-Edged Sword of this compound

This compound is the S-acryloyl derivative of coenzyme A and is classified as a 2-enoyl-CoA and a monounsaturated fatty acyl-CoA.[1] Its high reactivity, stemming from the electron-withdrawing carbonyl group conjugated with a double bond, makes it a potent Michael acceptor, readily reacting with cellular nucleophiles. This reactivity is the basis of its toxicity; however, it is also a key intermediate in several metabolic pathways. This dual nature necessitates tightly regulated enzymatic systems to control its cellular concentration. This guide will delve into the primary detoxification routes for this compound, providing detailed information on the enzymes involved, their kinetics, and the experimental protocols to study them.

Endogenous and Xenobiotic Sources of this compound

The cellular pool of this compound is derived from both endogenous metabolic processes and the metabolism of xenobiotics.

Endogenous Metabolic Pathways

A primary endogenous source of this compound is the metabolism of acrylate (B77674). In marine bacteria, the breakdown of the abundant osmolyte dimethylsulfoniopropionate (DMSP) releases acrylate, which is then converted to this compound.[2] In various microorganisms, this compound is an intermediate in propionate (B1217596) metabolism via the acrylate pathway.[2] It is also involved in the 3-hydroxypropionate (B73278) bi-cycle for autotrophic CO2 fixation in some bacteria.[3] In mammals, this compound is reported to be a metabolite in propanoate metabolism and has been detected in humans and cattle.[4]

Xenobiotic Metabolism

A significant source of concern in drug development is the formation of reactive metabolites. Several carboxylic acid-containing drugs can be bioactivated to their corresponding acyl-CoA thioesters, which can then undergo further metabolism to form reactive species, including α,β-unsaturated acyl-CoAs analogous to this compound.

-

Ibuprofen (B1674241): The (R)-enantiomer of the common nonsteroidal anti-inflammatory drug ibuprofen undergoes metabolic inversion to the active (S)-enantiomer via the formation of ibuprofenoyl-CoA.[5] While ibuprofen itself does not form this compound, this pathway highlights the cellular machinery capable of forming xenobiotic acyl-CoA thioesters.

-

Valproic Acid: The anticonvulsant drug valproic acid is metabolized in mitochondria to form valproyl-CoA.[1] Further metabolism can lead to the formation of unsaturated derivatives, such as 2,4-diene-VPA-CoA, which are reactive and can deplete mitochondrial glutathione (B108866) pools.[1][6] This provides a clear example of a drug leading to the formation of a reactive α,β-unsaturated acyl-CoA species.

The formation of these reactive acyl-CoA species from xenobiotics underscores the importance of understanding the cellular detoxification pathways for such compounds.

Primary Detoxification Pathways of this compound

Cells employ two primary enzymatic strategies to detoxify this compound: hydration and reduction. A potential third pathway involves conjugation with glutathione.

Hydration by this compound Hydratase (AcuH)

The hydration of the double bond of this compound is a key detoxification step, converting the reactive α,β-unsaturated thioester into the more stable 3-hydroxypropionyl-CoA. This reaction is catalyzed by this compound hydratase (AcuH), a member of the enoyl-CoA hydratase/isomerase superfamily.[2]

Enzymology and Kinetics: AcuH enzymes have been identified and characterized primarily in bacteria that metabolize acrylate. For instance, the AcuH from the DMSP-catabolizing bacterium Roseovarius nubinhibens (RdAcuH) has been shown to be a functional this compound hydratase.[4] While specific kinetic parameters (Km and kcat) for AcuH with this compound as a substrate are not extensively reported, enoyl-CoA hydratases are known to be highly efficient enzymes, with some reaction rates approaching the diffusion-controlled limit.[7] The activity of these hydratases generally increases with decreasing acyl chain length, suggesting that this compound (a C3 acyl-CoA) would be a highly preferred substrate.

Reduction by this compound Reductase (AcuI)

Another major detoxification pathway involves the reduction of the carbon-carbon double bond of this compound to form the saturated and less reactive propionyl-CoA. This reaction is catalyzed by this compound reductase (AcuI), an NADPH-dependent enzyme belonging to the medium-chain dehydrogenase/reductase (MDR) superfamily.

Enzymology and Kinetics: AcuI from Rhodobacter sphaeroides has been well-characterized and exhibits a high affinity for this compound.[8] The kinetic parameters for several AcuI enzymes are summarized in the table below, highlighting their efficiency in detoxifying this compound.

Glutathione Conjugation

Glutathione S-transferases (GSTs) are a major family of detoxification enzymes that catalyze the conjugation of the tripeptide glutathione (GSH) to a wide range of electrophilic compounds.[3] Given that this compound is an α,β-unsaturated carbonyl compound, it is a potential substrate for GST-mediated conjugation. This reaction would involve the nucleophilic attack of the thiolate group of GSH on the β-carbon of this compound, leading to the formation of a glutathione S-conjugate. This conjugate is more water-soluble and can be further metabolized and excreted from the cell.

While direct evidence for the enzymatic conjugation of this compound with glutathione is still emerging, the high reactivity of similar compounds, such as acrolein and other α,β-unsaturated aldehydes and ketones, with GSH is well-documented.[3][9] The non-enzymatic reaction between this compound and glutathione is also possible, particularly at the high intracellular concentrations of GSH.[10]

Regulation of this compound Detoxification Pathways

The expression and activity of the enzymes involved in this compound detoxification are subject to regulation to ensure a rapid response to increased levels of this toxic metabolite.

Transcriptional Regulation: In bacteria, the genes encoding enzymes for propionate and related metabolism, including those that may be involved in this compound detoxification, are often organized in operons and regulated by transcription factors that sense the levels of key metabolites. For example, in Rhodobacter sphaeroides, the transcriptional regulator PccR is involved in the upregulation of propionyl-CoA carboxylase, a key enzyme in propionate assimilation.[1] In proteobacteria, the transcription of genes for malonate and propionate catabolism is controlled by GntR and LysR family transcription factors.[11] While specific regulators for acuH and acuI are not fully elucidated in all organisms, it is likely that their expression is induced by the presence of acrylate or this compound.

Allosteric Regulation: Allosteric regulation provides a rapid mechanism to modulate enzyme activity in response to changing metabolite concentrations. While specific allosteric regulators of AcuH and AcuI have not been extensively documented, enoyl-CoA hydratases are known to be subject to product inhibition. The activity of many metabolic enzymes is also allosterically regulated by cellular energy status indicators like ATP, ADP, and AMP.[12]

Quantitative Data and Experimental Protocols

Accurate quantification of this compound and the characterization of the enzymes involved in its metabolism are crucial for research in this area.

Quantitative Data

The following table summarizes the available kinetic parameters for this compound reductase (AcuI).

| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | Reference |

| Clostridium propionicum | This compound | 2 ± 1 | 4.5 | [8] |

| Rhodobacter sphaeroides | This compound | <3 | 45 - 80 | [8] |

Experimental Protocols

This protocol is adapted for a general spectrophotometric assay of enoyl-CoA hydratase activity using crotonyl-CoA as a substrate, which can be adapted for this compound. The assay measures the decrease in absorbance at 263 nm due to the hydration of the α,β-unsaturated thioester bond.[12]

Materials:

-

Tris-HCl buffer (50 mM, pH 8.0)

-

Crotonyl-CoA (or this compound) solution (e.g., 0.25 mM in buffer)

-

Purified enoyl-CoA hydratase (or AcuH)

-

UV-transparent cuvettes

-

Spectrophotometer capable of reading at 263 nm

Procedure:

-

Set the spectrophotometer to 263 nm and maintain the temperature at 30°C.

-

In a quartz cuvette with a 1 cm path length, add 290 µL of the Tris-HCl buffer containing the crotonyl-CoA substrate.

-

Incubate the cuvette in the spectrophotometer for 3-4 minutes to allow for temperature equilibration and to obtain a stable baseline reading.

-

Initiate the reaction by adding 10 µL of the purified enzyme solution and mix immediately by inversion.

-

Record the decrease in absorbance at 263 nm over time.

-

The initial linear portion of the curve represents the rate of the reaction. The activity can be calculated using the molar extinction coefficient of the enoyl-thioester bond (ε263 = 6.7 x 103 M-1 cm-1).[12]

This protocol provides a general framework for the sensitive and specific quantification of this compound and other short-chain acyl-CoAs in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][14][15]

Materials:

-

Ice-cold 10% (w/v) trichloroacetic acid (TCA) or 2.5% (w/v) 5-sulfosalicylic acid (SSA) for extraction

-

Internal standard (e.g., a stable isotope-labeled this compound or a structurally similar odd-chain acyl-CoA)

-

LC-MS/MS system with a C18 or similar reversed-phase column

Sample Preparation:

-

For cultured cells, aspirate the media and add 1 mL of ice-cold 10% TCA to the plate. Scrape the cells and transfer the suspension to a microcentrifuge tube.

-

For tissue samples, homogenize the frozen tissue in the extraction solution.

-

Add the internal standard to each sample.

-

Sonicate the samples on ice to ensure complete cell lysis and protein precipitation.

-

Centrifuge the samples at high speed (e.g., 17,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant containing the acyl-CoAs.

-

The sample can be directly injected or further purified using solid-phase extraction (SPE) if necessary, although some methods are designed to avoid this step to improve recovery.[13][14]

LC-MS/MS Analysis:

-